5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine
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Overview
Description
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a bromophenyl group and a tolyl group attached to an imidazo[4,5-c]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde to form the corresponding imidazo[4,5-c]pyridine derivative . This reaction is often carried out under phase transfer catalysis conditions, which facilitate the formation of the desired product by enhancing the reactivity of the reactants. The reaction conditions may include the use of alkyl halides and specific catalysts to achieve regioselective alkylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives with different functional groups.
Scientific Research Applications
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Properties
CAS No. |
928006-54-6 |
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Molecular Formula |
C20H16BrN3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C20H16BrN3/c1-14-4-2-3-5-17(14)20-22-18-10-11-24(13-19(18)23-20)12-15-6-8-16(21)9-7-15/h2-11,13H,12H2,1H3 |
InChI Key |
DXXPTYBMAGNSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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